molecular formula C7H5BrClFO B572585 (3-Bromo-6-chloro-2-fluorophenyl)methanol CAS No. 886615-31-2

(3-Bromo-6-chloro-2-fluorophenyl)methanol

Cat. No. B572585
CAS RN: 886615-31-2
M. Wt: 239.468
InChI Key: UWFMYMWZKSJVRV-UHFFFAOYSA-N
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Description

“(3-Bromo-6-chloro-2-fluorophenyl)methanol” is a chemical compound with the empirical formula C7H5BrClFO . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .


Molecular Structure Analysis

The molecular structure of “(3-Bromo-6-chloro-2-fluorophenyl)methanol” can be represented by the SMILES string “OCC1=C(C(Br)=CC=C1Cl)F” and the InChI string "1S/C7H5BrClFO/c8-5-1-2-6(9)4(3-11)7(5)10/h1-2,11H,3H2" . These strings provide a textual representation of the compound’s structure, indicating the presence of bromine, chlorine, and fluorine atoms in the phenyl ring, along with a methanol group.


Physical And Chemical Properties Analysis

“(3-Bromo-6-chloro-2-fluorophenyl)methanol” is a solid substance . Its molecular weight is 239.47 . Unfortunately, other physical and chemical properties like melting point, boiling point, and density were not available in the sources I found.

Scientific Research Applications

  • C-H Functionalization Strategy for Multi-Substituted Arenes : A study by Sun, Sun, and Rao (2014) demonstrated a palladium-catalyzed C-H functionalization strategy as an effective method for preparing multi-substituted arenes, including (6-Amino-2-chloro-3-fluorophenyl)methanol. This method offered advantages such as milder reaction conditions, higher yields, better selectivity, and high chemical diversity compared to traditional methods (Sun, Sun, & Rao, 2014).

  • Synthesis of Acridin-9(10H)-ones : Research by Kobayashi et al. (2013) involved the synthesis of acridin-9(10H)-ones, starting from compounds like 1-fluoro-2-lithiobenzenes derived from 1-bromo-2-fluorobenzenes. This synthesis process illustrates the use of halogenated phenyl methanols in creating complex organic molecules (Kobayashi, Nakagawa, Yuba, & Komatsu, 2013).

  • Optical Activity in Benzodiazepinooxazole Derivatives : A study by Okada and Takebayashi (1988) explored the optical activity in crystals of benzodiazepinooxazole derivatives, including compounds with 2-fluorophenyl groups. This research provides insight into the stereochemical properties and behavior of such compounds (Okada & Takebayashi, 1988).

  • Reactivity of Halogenobenzofurazans : Monte et al. (1971) studied the reactivity of various halogenobenzofurazans, including 4-fluoro-, 4-chloro-, and 4-bromo-benzofurazan, in methanol. This research provides insights into the chemical behavior of halogenated compounds in methanol, which can be relevant for similar compounds like (3-Bromo-6-chloro-2-fluorophenyl)methanol (Monte, Sandri, Nunno, Florio, & Todesco, 1971).

Mechanism of Action

The mechanism of action for “(3-Bromo-6-chloro-2-fluorophenyl)methanol” is not specified in the sources I found. This is likely because the compound is used in early discovery research, where its specific interactions with other substances are part of ongoing investigations .

Safety and Hazards

According to the safety information provided by Sigma-Aldrich, “(3-Bromo-6-chloro-2-fluorophenyl)methanol” is classified as Acute Tox. 3 Oral, indicating that it is toxic if swallowed . The compound is also classified as a combustible, acute toxic Cat.3 . The safety pictogram GHS06 (skull and crossbones) is used to indicate its hazards .

properties

IUPAC Name

(3-bromo-6-chloro-2-fluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClFO/c8-5-1-2-6(9)4(3-11)7(5)10/h1-2,11H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWFMYMWZKSJVRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Cl)CO)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80731481
Record name (3-Bromo-6-chloro-2-fluorophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80731481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Bromo-6-chloro-2-fluorophenyl)methanol

CAS RN

886615-31-2
Record name (3-Bromo-6-chloro-2-fluorophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80731481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 3-bromo-6-chloro-2-fluorobenzaldehyde (20.0 g, 0.084 mol) in ethanol (250 mL) was added sodium borohydride (6.4 g, 0.168 mol) and the reaction mixture was stirred at ambient temperature for 1 hour. The mixture was diluted with water (300 mL) and extracted with ethyl acetate (2×200 mL), dried (sodium sulfate) and concentrated. The crude solid was recrystallized from hexanes to give (3-bromo-6-chloro-2-fluorophenyl) methanol (10.4 g, 0.043 mol): 1H NMR (CDCl3): δ 7.50 (m, 1H), 7.15 (dt, 1H), 4.90 (s, 2H), 2.10 (bs, 1H).
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Synthesis routes and methods III

Procedure details

Add 1M LAH in THF (20 mL, 20 mmol) to 3-bromo-6-chloro-2-fluoro-benzaldehyde (Preparation 7) (4.9 g, 20 mmol) in THF (20 mL) at −78° C. Stir for 15 minutes and warm up to room temperature. Add reaction mixture into ice and water. Add 1M HCl (5 mL, 5 mmol) to dissolve the solid. Extract the mixture with ethyl acetate (50 mL), dry with magnesium sulfate, filter and evaporate solvent under reduced pressure to obtain 4.6 g (94%) of the title compound as a white solid.
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94%

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